molecular formula C6H7LiN4O2 B13606458 lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Cat. No.: B13606458
M. Wt: 174.1 g/mol
InChI Key: CRQAAWLGAZILPY-UHFFFAOYSA-M
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Description

Lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a complex organic compound that features a lithium ion coordinated with a triazolopyrazine carboxylate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate typically involves the reaction of a triazolopyrazine derivative with a lithium salt under controlled conditions. One common method includes the use of lithium hydroxide or lithium carbonate as the lithium source, reacting with the triazolopyrazine carboxylic acid in an organic solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it could inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 6-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
  • Lithium(1+) ion 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate

Uniqueness

Lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H7LiN4O2

Molecular Weight

174.1 g/mol

IUPAC Name

lithium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

InChI

InChI=1S/C6H8N4O2.Li/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h7H,1-3H2,(H,11,12);/q;+1/p-1

InChI Key

CRQAAWLGAZILPY-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1CN2C(=NN=C2C(=O)[O-])CN1

Origin of Product

United States

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